molecular formula C15H13F2N5O2 B3606786 5-cyclopropyl-7-(difluoromethyl)-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-cyclopropyl-7-(difluoromethyl)-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B3606786
M. Wt: 333.29 g/mol
InChI Key: BVNKRAZSJQDZAC-UHFFFAOYSA-N
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Description

“5-cyclopropyl-7-(difluoromethyl)-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a chemical compound with the molecular formula C13H17F2N3O2 . It is a derivative of pyrazolo[1,5-a]pyrimidine .


Synthesis Analysis

The synthesis of similar compounds has been reported using a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids . These conditions were successfully extended to the synthesis of 7-, 8- and 9-arylated pyrimido[1,2-b]indazol-2-ones from their corresponding brominated starting materials .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic aromatic system. It also contains a cyclopropyl group, a difluoromethyl group, and an isoxazole ring .

Future Directions

The future directions for this compound could involve further exploration of its biological activity, given that similar compounds have shown activity against monoamine oxidase B . Additionally, the development of more efficient synthetic routes could be another area of future research.

Properties

IUPAC Name

5-cyclopropyl-7-(difluoromethyl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N5O2/c1-7-4-12(21-24-7)20-15(23)9-6-18-22-11(13(16)17)5-10(8-2-3-8)19-14(9)22/h4-6,8,13H,2-3H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNKRAZSJQDZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-cyclopropyl-7-(difluoromethyl)-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-cyclopropyl-7-(difluoromethyl)-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-cyclopropyl-7-(difluoromethyl)-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 4
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5-cyclopropyl-7-(difluoromethyl)-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 5
5-cyclopropyl-7-(difluoromethyl)-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 6
5-cyclopropyl-7-(difluoromethyl)-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

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